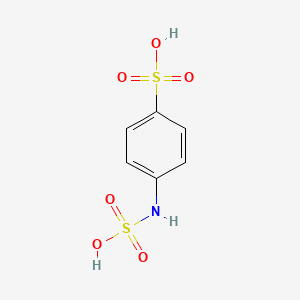
(1R,3R)-1,3-Dihydro-2-benzofuran-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-1,3-Dihydro-2-benzofuran-1,3-diol is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a diol group. The stereochemistry of the compound, denoted by (1R,3R), indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and interaction with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1,3-Dihydro-2-benzofuran-1,3-diol typically involves several steps, starting from readily available precursors. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the benzofuran ring, followed by the introduction of the diol group through selective oxidation or reduction reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product. The choice of method depends on factors like cost, efficiency, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R)-1,3-Dihydro-2-benzofuran-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diol group into different alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group can yield benzofuran-1,3-dione, while reduction can produce benzofuran-1,3-diol derivatives with varying degrees of saturation.
Wissenschaftliche Forschungsanwendungen
(1R,3R)-1,3-Dihydro-2-benzofuran-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1R,3R)-1,3-Dihydro-2-benzofuran-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3S)-1,3-Dihydro-2-benzofuran-1,3-diol: This isomer has a different spatial arrangement of atoms, leading to distinct reactivity and biological activity.
Benzofuran-1,3-diol: Lacks the chiral centers, resulting in different chemical and physical properties.
1,3-Dihydroxybenzene: A simpler compound with similar functional groups but lacking the benzofuran ring structure.
Uniqueness
The uniqueness of (1R,3R)-1,3-Dihydro-2-benzofuran-1,3-diol lies in its specific stereochemistry and the presence of both the benzofuran ring and diol group. This combination imparts unique reactivity and potential biological activities that are not observed in its similar compounds.
Eigenschaften
CAS-Nummer |
63883-90-9 |
|---|---|
Molekularformel |
C8H8O3 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
(1R,3R)-1,3-dihydro-2-benzofuran-1,3-diol |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7-10H/t7-,8-/m1/s1 |
InChI-Schlüssel |
AONGOYXHASSPAZ-HTQZYQBOSA-N |
Isomerische SMILES |
C1=CC=C2[C@@H](O[C@H](C2=C1)O)O |
Kanonische SMILES |
C1=CC=C2C(OC(C2=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



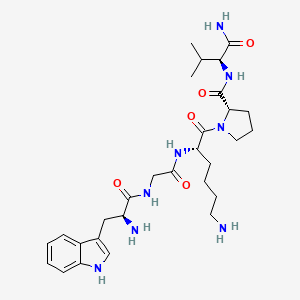
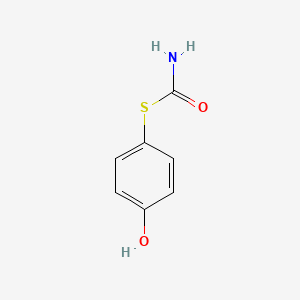

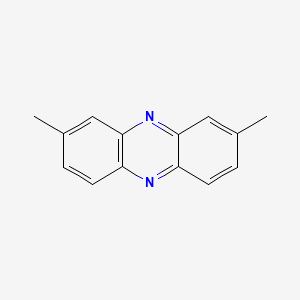
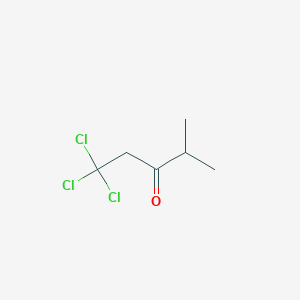
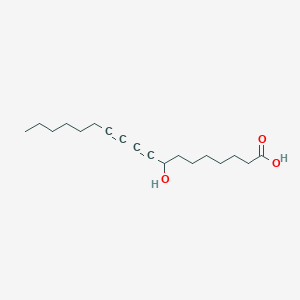

![N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline](/img/structure/B14484248.png)
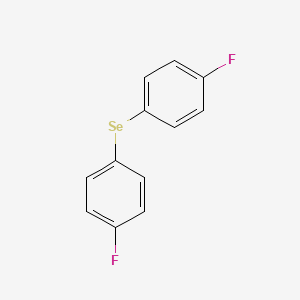
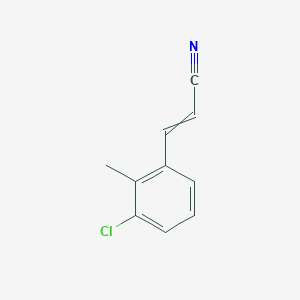
![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
